

An In-depth Technical Guide to Trofosfamide-d4: Chemical Structure and Isotopic Purity

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and isotopic purity of **Trofosfamide-d4**, a deuterated analog of the antineoplastic agent Trofosfamide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical Structure and Identification

Trofosfamide is a nitrogen mustard alkylating agent belonging to the oxazaphosphorine group. Its deuterated isotopologue, **Trofosfamide-d4**, is a critical tool in pharmacokinetic and metabolic research, often used as an internal standard in quantitative bioanalysis.

Trofosfamide

Chemical Name: N,N,3-Tris(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxide

Molecular Formula: C9H18Cl3N2O2P

CAS Number: 22089-22-1

Trofosfamide-d4



Chemical Name: N,N,3-Tris(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine[1]

Molecular Formula: C9H14D4Cl3N2O2P

CAS Number: 1189884-36-3[1]

The deuterium atoms in **Trofosfamide-d4** are specifically located on the oxazaphosphorine ring, as indicated by the chemical name. This specific labeling is crucial for its application as an internal standard, as it is less susceptible to metabolic H/D exchange.

Below are the graphical representations of the chemical structures of Trofosfamide and **Trofosfamide-d4**.

Chemical Structure of Trofosfamide
Chemical Structure of Trofosfamide-d4

Isotopic Purity: Data and Definitions

Isotopic purity is a critical parameter for deuterated standards, defining the extent to which the intended isotope (deuterium) has replaced the original isotope (protium) at specific molecular positions. It is important to distinguish between two key terms:

- Isotopic Enrichment: This refers to the percentage of a specific isotope (e.g., Deuterium) at a given labeled position within a molecule.
- Species Abundance: This refers to the percentage of molecules in a sample that have a specific isotopic composition.

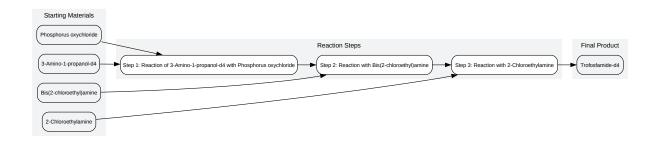
Commercially available **Trofosfamide-d4** typically has a high isotopic purity, essential for its function as an internal standard. Below is a summary of typical specifications.

Parameter	Specification	Reference
Isotopic Purity	>98%	Commercial Supplier Data
Deuterium Content	Not less than 99 atom % D	General standard for deuterated compounds



Plausible Synthetic Workflow for Trofosfamide-d4

While a specific, detailed published synthesis for **Trofosfamide-d4** is not readily available, a plausible synthetic route can be proposed based on the known synthesis of deuterated cyclophosphamide analogs. The general strategy involves the use of deuterated building blocks.



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Plausible Synthetic Workflow for Trofosfamide-d4

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity of deuterated compounds like **Trofosfamide-d4** relies on sophisticated analytical techniques, primarily High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

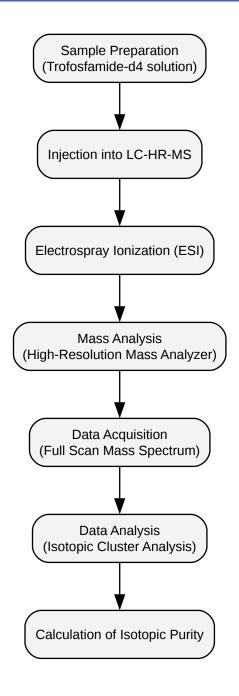
HR-MS is a powerful technique for determining the isotopic distribution of a compound by accurately measuring the mass-to-charge ratio (m/z) of its ions.



Methodology:

- Sample Preparation: A dilute solution of **Trofosfamide-d4** is prepared in a suitable solvent (e.g., acetonitrile/water).
- Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is typically used.
- Data Acquisition: The instrument is operated in full-scan mode to acquire the mass spectrum of the protonated molecule [M+H]+.
- Data Analysis:
 - The isotopic cluster of the [M+H]+ ion is analyzed.
 - The relative intensities of the peaks corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂, d₃), and fully deuterated (d₄) species are measured.
 - The isotopic purity is calculated based on the relative abundance of the d4 isotopologue compared to the sum of all isotopologues.





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Workflow for Isotopic Purity Analysis by HR-MS

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is instrumental in confirming the location of deuterium labels and quantifying the isotopic enrichment.

Methodology:



- Sample Preparation: A solution of Trofosfamide-d4 is prepared in a suitable deuterated solvent (e.g., CDCl₃).
- ¹H NMR Spectroscopy:
 - Acquire a ¹H NMR spectrum of the sample.
 - The absence or significant reduction of signals at the positions corresponding to the deuterated sites confirms the location of the deuterium labels.
 - Integration of the residual proton signals at the labeled positions relative to a nondeuterated internal standard or a non-labeled position within the molecule allows for the quantification of isotopic enrichment.
- 2H NMR Spectroscopy:
 - Acquire a ²H NMR spectrum of the sample.
 - The presence of signals at the chemical shifts corresponding to the labeled positions directly confirms the incorporation of deuterium.
- Combined ¹H and ²H NMR Analysis: A combined approach can provide a more accurate determination of isotopic abundance.[2]

Conclusion

This technical guide has provided a detailed overview of the chemical structure and isotopic purity of **Trofosfamide-d4**. The precise knowledge of its structure and isotopic enrichment is paramount for its application in sensitive bioanalytical methods and metabolic studies. The experimental protocols outlined for HR-MS and NMR spectroscopy serve as a foundation for the accurate characterization of this and other deuterated compounds, ensuring the reliability and reproducibility of research findings in drug development.

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